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Compound of Interest

Compound Name: Dichloromalononitrile

Cat. No.: B078061 Get Quote

Dichloromalononitrile (C₃Cl₂N₂) is a small, halogenated organic compound featuring a central

carbon atom bonded to two chlorine atoms and two nitrile (-C≡N) groups. Its high degree of

functionalization makes it a potent electrophile and a valuable precursor in the synthesis of

various heterocyclic compounds, dyes, and pharmaceutical intermediates. Given its reactivity

and hazardous nature, unequivocal structural confirmation and purity assessment are critical

for its safe and effective use in research and development.[1]

This technical guide, written from the perspective of a Senior Application Scientist, provides a

comprehensive overview of the core spectroscopic techniques used to characterize

dichloromalononitrile: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). We will not only present the spectral data but also

delve into the causality behind the observed signals, providing field-proven insights into data

acquisition and interpretation.

Infrared (IR) Spectroscopy: Probing Functional
Group Vibrations
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a

molecule. By measuring the absorption of infrared radiation, we can detect the characteristic

vibrational frequencies (stretching, bending) of specific bonds. For dichloromalononitrile, IR

provides immediate, confirmatory evidence of its key structural features.

Interpretation of the Dichloromalononitrile IR Spectrum
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The IR spectrum of dichloromalononitrile is relatively simple and is dominated by two key

features. The absence of C-H and O-H stretching bands is in itself a crucial piece of identifying

information.

Nitrile (C≡N) Stretch: The most prominent feature is a sharp, strong absorption band

appearing in the region of 2200-2260 cm⁻¹. This is the classic stretching frequency for a

nitrile group. Its intensity is strong due to the large change in dipole moment during the

vibration. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon

can slightly influence the electronic environment and thus the precise frequency of this

absorption.

Carbon-Chlorine (C-Cl) Stretch: Strong absorption bands in the fingerprint region, typically

between 850-550 cm⁻¹, are characteristic of C-Cl stretching vibrations.[2] Given the

presence of two chlorine atoms on the same carbon (a geminal dihalide), one may observe

multiple bands in this region corresponding to symmetric and asymmetric stretching modes.

Summary of IR Data

Vibrational Mode
Characteristic
Wavenumber
(cm⁻¹)

Expected Intensity Structural Insight

Nitrile Stretch (C≡N) ~2240 - 2260 Strong, Sharp

Confirms the

presence of the two

nitrile functional

groups.

C-Cl Stretch ~850 - 550 Strong

Indicates the

presence of carbon-

chlorine bonds.

Note: The exact peak positions can vary slightly based on the sampling method (e.g., neat, KBr

pellet, or ATR). The data presented is based on typical values for these functional groups and

available reference spectra.[3][4]
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NMR spectroscopy provides detailed information about the chemical environment of specific

nuclei. For dichloromalononitrile, ¹³C NMR is the primary NMR technique of relevance.

¹H NMR Spectroscopy
As dichloromalononitrile possesses no hydrogen atoms, it is NMR-silent in ¹H NMR

spectroscopy. The absence of any signals in a proton NMR spectrum is a key data point that

aligns with the proposed structure.

¹³C NMR Spectroscopy: Theoretical Analysis and
Interpretation
As of this writing, a public-domain, experimentally acquired ¹³C NMR spectrum for

dichloromalononitrile is not readily available in major databases. However, based on

fundamental principles and data from related structures, we can provide an authoritative

prediction of the expected spectrum.[5][6]

The structure of dichloromalononitrile, CCl₂(CN)₂, contains only two distinct carbon

environments, which will give rise to two unique signals in the proton-decoupled ¹³C NMR

spectrum.

Quaternary Carbon (C-2): This is the central carbon atom bonded to two chlorine atoms and

two nitrile groups. The high electronegativity of the two chlorine atoms will strongly deshield

this carbon nucleus, causing its signal to appear significantly downfield.

Nitrile Carbons (C-1, C-3): The two nitrile carbons are chemically equivalent due to the

molecule's symmetry and will therefore resonate at the same frequency, producing a single

signal. The sp-hybridization and the triple bond to nitrogen place this signal in a

characteristic downfield region, but typically upfield from the C-Cl₂ carbon.

Predicted ¹³C NMR Data
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Carbon
Environment

Predicted Chemical
Shift (δ, ppm)

Multiplicity
(Proton-Decoupled)

Rationale &
Expected
Characteristics

CCl₂(CN)₂ ~ 80 - 95 Singlet

Highly deshielded by

two electronegative

chlorine atoms. As a

quaternary carbon,

this signal is expected

to be of low intensity

due to a long

relaxation time and

the lack of Nuclear

Overhauser Effect

(NOE) enhancement.

CCl₂(CN)₂ ~ 110 - 120 Singlet

Typical chemical shift

range for nitrile

carbons.[6] The signal

intensity will be

greater than that of

the CCl₂ carbon.

Mass Spectrometry (MS): Determining the Molecular
Blueprint
Mass spectrometry provides the exact molecular weight and crucial information about the

molecular formula and fragmentation patterns. For dichloromalononitrile, the presence of

chlorine makes its mass spectrum particularly distinctive.

Molecular Ion Peak and Isotopic Pattern
The molecular weight of dichloromalononitrile is approximately 134.95 g/mol .[4] Chlorine

has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The

presence of two chlorine atoms in the molecule results in a characteristic isotopic cluster for the

molecular ion peak (M⁺).
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M⁺ Peak: Contains two ³⁵Cl atoms. Relative intensity = 100%.

(M+2)⁺ Peak: Contains one ³⁵Cl and one ³⁷Cl atom. Relative intensity ≈ 65%.

(M+4)⁺ Peak: Contains two ³⁷Cl atoms. Relative intensity ≈ 10%.

This M, M+2, M+4 pattern with a ~100:65:10 ratio is a definitive signature for a molecule

containing two chlorine atoms.

Fragmentation Analysis
Under electron ionization (EI), the molecular ion can fragment. The logical fragmentation

pathway involves the loss of a chlorine atom or a cyanide group.

Summary of Mass Spectrometry Data
m/z Value Proposed Fragment Significance

134 / 136 / 138 [C₃Cl₂N₂]⁺

Molecular ion cluster,

confirming the molecular

formula and presence of two

chlorine atoms.

99 / 101 [C₃ClN₂]⁺

Loss of a chlorine radical (·Cl)

from the molecular ion. The

remaining chlorine atom

maintains an M / M+2 pattern

with a ~3:1 ratio.

63 / 65 [C₂Cl]⁺ Loss of two cyanide groups.

Data derived from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reliable data, adherence to validated protocols is

essential. The following sections detail the standard operating procedures for the spectroscopic

analysis of dichloromalononitrile. As a Senior Application Scientist, my emphasis is on the

"why"—the rationale behind each step that ensures data integrity.
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Protocol: Fourier Transform Infrared (FTIR)
Spectroscopy

Method Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solids as it

requires minimal sample preparation and provides excellent sample-to-sample

reproducibility.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a

DuraSamplIR II ATR accessory.[3]

Procedure:

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a

background spectrum of the empty accessory. This is critical to subtract the spectral

signature of the ambient atmosphere (CO₂ and H₂O).

Sample Application: Place a small, representative amount of dichloromalononitrile solid

onto the ATR crystal.

Apply Pressure: Use the calibrated pressure clamp to ensure firm and uniform contact

between the sample and the crystal. Insufficient contact is a common source of poor-

quality spectra.

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range

of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

and a soft lab wipe.

Preparation Acquisition Post-Processing

Clean ATR Crystal Acquire Background
(32 Scans, 4 cm⁻¹)

1.
Apply Solid Sample2. Apply Pressure

3. Acquire Sample Spectrum
(32 Scans, 4 cm⁻¹)

4. Process Data
(ATR & Baseline Correction)

5. Analyze Spectrum
6.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/figure/a-1-H-NMR-b-13-C-NMR-and-c-13-C-DEPT-135-NMR-spectra-of_fig1_346830775
https://www.benchchem.com/product/b078061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

FTIR-ATR Experimental Workflow

Protocol: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Method Rationale: A standard proton-decoupled ¹³C experiment is required. A deuterated

solvent is used for the field frequency lock. A longer relaxation delay (D1) is recommended to

help detect the low-intensity quaternary carbon.

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

Procedure:

Sample Preparation: Accurately weigh ~20-30 mg of dichloromalononitrile and dissolve

it in ~0.6 mL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃, or acetone-

d₆) in a clean, dry NMR tube.

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve optimal homogeneity.

Acquisition Parameters:

Experiment: Standard ¹³C with proton decoupling (zgpg30 or similar).

Relaxation Delay (D1): Set to 5-10 seconds. This is longer than standard but crucial for

allowing the quaternary carbon to fully relax, ensuring its detection.

Number of Scans (NS): Set to 1024 or higher. A large number of scans is necessary to

achieve an adequate signal-to-noise ratio for the insensitive ¹³C nucleus.

Data Acquisition: Start the experiment.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction

to the resulting Free Induction Decay (FID). Reference the spectrum to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b078061?utm_src=pdf-body-img
https://www.benchchem.com/product/b078061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Instrument Setup & Acquisition Data Processing

Dissolve 20-30 mg
in ~0.6 mL CDCl₃

Transfer to
NMR Tube

1.
Insert Sample2. Lock & Shim

3. Set Parameters
(D1=5s, NS=1024)

3.
Acquire FID

3. Fourier Transform,
Phase & Baseline Correct

4. Reference Spectrum
(CDCl₃ = 77.16 ppm)

5.
Analyze Spectrum

6.

Click to download full resolution via product page

¹³C NMR Experimental Workflow

Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple,

orthogonal techniques. For dichloromalononitrile, the collective data provides an irrefutable

confirmation of its structure.

Mass Spectrometry establishes the correct molecular weight and formula (C₃Cl₂N₂), with the

isotopic pattern confirming the presence of two chlorine atoms.

IR Spectroscopy confirms the presence of the key functional groups: two nitriles (strong C≡N

stretch) and C-Cl bonds, while the absence of C-H or O-H stretches confirms the fully

substituted nature of the molecule.

NMR Spectroscopy confirms the carbon skeleton. The absence of a ¹H NMR signal is critical.

The predicted ¹³C NMR spectrum, with its two distinct signals in the expected regions,

confirms the molecular symmetry and the electronic environment of the carbon atoms.

Together, these three techniques provide a complete and self-validating spectroscopic profile of

dichloromalononitrile, ensuring researchers and drug development professionals can

proceed with confidence in their material's identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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